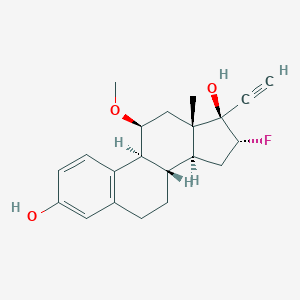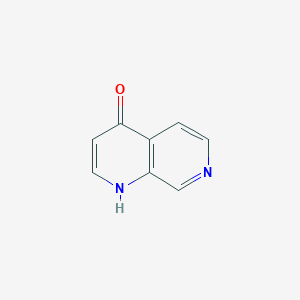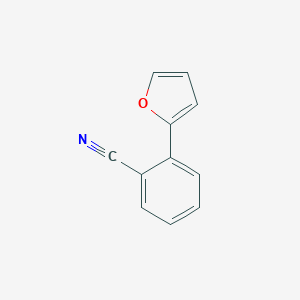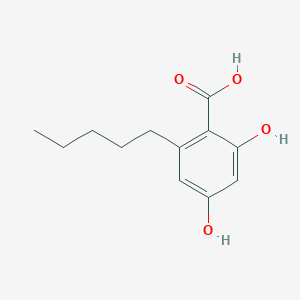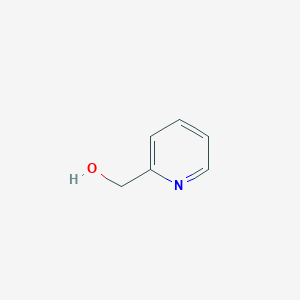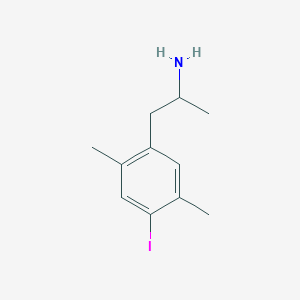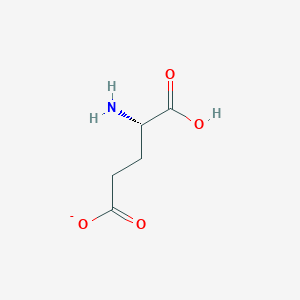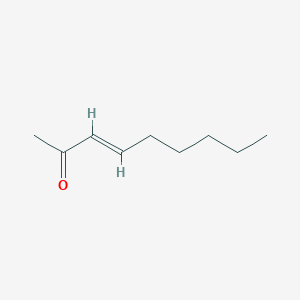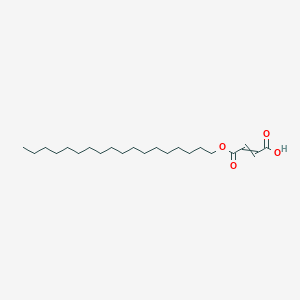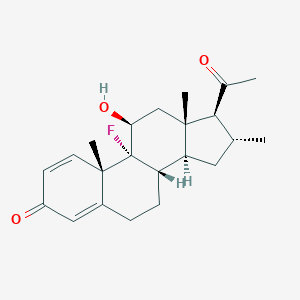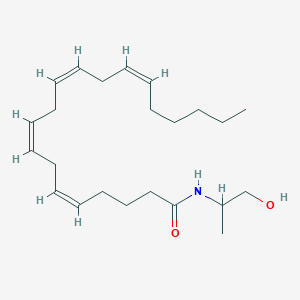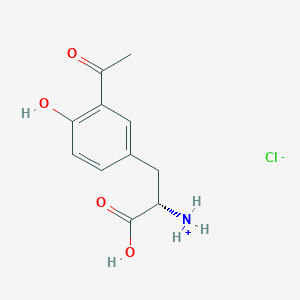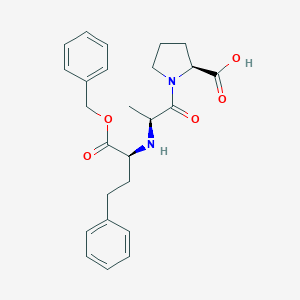
Enalaprilat Benzyl Ester
説明
Enalaprilat Benzyl Ester Synthesis Analysis
The synthesis of compounds related to Enalaprilat Benzyl Ester involves enantioselective methods that can produce high enantiomeric excesses, which is crucial for the activity of many pharmaceuticals. One such method for synthesizing protected carboxylic esters, which could be related to the synthesis of Enalaprilat Benzyl Ester, utilizes a combination of osmium, palladium, and base catalysis. This approach starts with achiral 1,3-dieneoates and involves an enantio- and regioselective Sharpless dihydroxylation followed by a palladium-catalyzed reduction to form delta-hydroxy-1-enoates. These intermediates are then converted into benzylidene-protected 3,5-dihydroxy carboxylic esters in a single step, yielding good overall yields (25% to 51%) and high enantiomeric excesses (80% to >95%) .
Molecular Structure Analysis
While the specific molecular structure of Enalaprilat Benzyl Ester is not detailed in the provided papers, the synthesis of related compounds involves the formation of complex esters with multiple chiral centers. The benzylidene protection group mentioned in the synthesis is a common tactic in organic chemistry to protect diol functionalities during synthesis, which could be a relevant step in the synthesis of Enalaprilat Benzyl Ester. The high enantiomeric excesses indicate that the synthesis methods are effective in controlling the stereochemistry of the resulting molecule, which is essential for the biological activity of many drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related esters include the Sharpless dihydroxylation, which introduces two hydroxyl groups with high regio- and enantioselectivity. This is followed by a palladium-catalyzed reduction, which is a key step in the formation of the delta-hydroxy-1-enoates. The final step involves the conversion of these intermediates into benzylidene-protected esters, which are valuable in the synthesis of complex organic molecules that could include Enalaprilat Benzyl Ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of Enalaprilat Benzyl Ester are not directly discussed in the provided papers. However, the synthesis of related benzylidene-protected esters suggests that these compounds are likely to be solid at room temperature and may require specific conditions for storage and handling due to the presence of reactive functional groups. The high enantiomeric excesses achieved in the synthesis also suggest that the physical properties such as melting points and solubilities could be significantly different between the enantiomers, which is an important consideration in the development and formulation of pharmaceuticals .
Case Studies and Applications
Although no specific case studies are mentioned in the provided papers, the synthesis methods and the types of compounds being synthesized are highly relevant to the pharmaceutical industry. The enantioconvergent radical cross-coupling reactions, for example, are valuable tools for the assembly of synthetically valuable enantioenriched alkenes. These methods have potential utility in the synthesis of various enantioenriched building blocks and in the late-stage functionalization for drug discovery, which could include the synthesis of Enalaprilat Benzyl Ester or related compounds. The design of hemilabile ligands in copper-catalyzed reactions, as mentioned in the second paper, highlights the ongoing efforts to improve the efficiency and selectivity of synthetic methods that could be applied to the synthesis of Enalaprilat Benzyl Ester .
科学的研究の応用
Nanoparticle Carriers for Improved Drug Absorption
Enalaprilat, a prominent angiotensin-converting enzyme inhibitor, faces challenges in absorption from the gastrointestinal tract due to its poor solubility. Research by Ahlin et al. (2002) focused on developing polymeric nanoparticles using poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) as carriers to enhance the transport of enalaprilat through the intestinal mucosa. This study demonstrates the potential of nanoparticle carriers to improve the oral bioavailability of drugs with low gastrointestinal absorption, such as enalaprilat, by facilitating their transport across the intestinal barrier (Ahlin, Kristl, Kristl, & Vrečer, 2002).
Prodrug Activation and Absorption
The prodrug strategy, utilizing compounds like enalapril to improve pharmacokinetic properties of drugs exhibiting poor bioavailability, is exemplified in the work of Holenarsipur et al. (2015). Their study on enalapril, a carboxyl ester prodrug, reveals significant insights into the mechanisms of drug absorption and activation within the intestine and liver, emphasizing the conversion of enalapril to its active metabolite, enalaprilat. This research underscores the importance of understanding the metabolic pathways of prodrugs in enhancing drug design and delivery for optimal therapeutic outcomes (Holenarsipur et al., 2015).
Pharmacokinetic Studies and Bioequivalence
Enalapril's conversion to enalaprilat and its pharmacokinetic parameters have been the subject of various studies aiming to ensure the efficacy and safety of its use. For instance, a bioequivalence study conducted by Portolés et al. (2004) compared two formulations of enalapril, highlighting the critical role of pharmacokinetic studies in establishing the equivalency of different drug formulations. This research provides a foundation for understanding how enalapril is metabolized and absorbed, leading to its active form, enalaprilat, which is essential for its antihypertensive effects (Portolés, Terleira, Almeida, García-Arenillas, Caturla, Filipe, & Vargas, 2004).
Novel Analytical Methods for Drug Determination
The development of sensitive and reliable analytical methods for the determination of enalapril and enalaprilat in biological samples is crucial for pharmacokinetic and bioequivalence studies. Research by Pisarev et al. (2005) introduced a high-performance liquid chromatography with mass-spectrometric detection (HPLC/MS) method for quantifying these compounds in blood plasma, providing a tool for accurate measurement of enalapril and enalaprilat levels. This advancement supports the ongoing evaluation of drug absorption, distribution, metabolism, and excretion, facilitating the optimization of therapeutic regimens (Pisarev, Moskaleva, Zverkov, Smirnova, Belolipetskaya, & Sukhanov, 2005).
Safety And Hazards
Enalaprilat is used in the management of hypertension when oral therapy is not practical . It is poorly absorbed orally and requires intravenous administration . It is also detectable in human breast milk, which creates a potential for adverse events in nursing infants . The safety data sheet for Enalaprilat Injection, USP indicates that it may damage the unborn child .
将来の方向性
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMTRRGHPOVSP-NYVOZVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628433 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enalapril impurity E | |
CAS RN |
76391-33-8 | |
| Record name | Enalapril impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



